N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyridazin-3-amine is a chemical compound with the molecular formula C14H12F3N5O and a molecular weight of 323.279. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . TFMP derivatives contain three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are largely dependent on the identity of the desired target compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound has been a subject of interest in the synthesis and pharmacological evaluation of new chemical entities. For instance, research focused on the synthesis of Schiff’s bases and 2-azetidinones, where the azetidinone structure is explored for antidepressant and nootropic activities, indicates the potential of such frameworks in central nervous system (CNS) active agents development (Thomas et al., 2016). The 2-azetidinone skeleton, a core structure in this research, underscores the importance of incorporating multifunctional groups to enhance therapeutic efficacy.
Enantioselective Functionalization
The enantioselective functionalization of amines, including azetidines, using palladium catalyzed C–H arylation, demonstrates the compound’s utility in asymmetric synthesis. This process facilitates the construction of bioactive compounds and therapeutic agents with high enantioselectivity and regioselectivity, showcasing the compound’s role in sophisticated drug synthesis methodologies (Jain et al., 2016).
C-N Bond Formation
The transition-metal-catalyzed C-N bond-forming reactions utilizing organic azides as the nitrogen source highlight the compound's utility in direct C-H amination. This approach is crucial for the development of nitrogen-containing compounds, including pharmaceutical agents, through an efficient and selective methodology that minimizes byproduct formation (Shin et al., 2015).
Oxidation Kinetics
Studies on the oxidation kinetics of substituted azinyl formamidines, including those with pyridazinone structures, provide insights into the reactivity and stability of such compounds. These findings are vital for understanding the compound's behavior under different conditions, which is essential for its application in chemical synthesis and drug development (Fawzy & Shaaban, 2014).
Antimicrobial Activity
The synthesis and evaluation of pyridazinone derivatives for antimicrobial activity exemplify the compound’s role in discovering new antibacterial agents. This research avenue is particularly crucial in the fight against antibiotic resistance, underscoring the compound's potential in public health (El-Mariah et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O/c15-14(16,17)11-4-3-9(6-18-11)13(23)22-7-10(8-22)20-12-2-1-5-19-21-12/h1-6,10H,7-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZKHIFUVYHKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.